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molecular formula C10H19NO2 B8688141 3-Oxo-n,n-dipropylbutanamide CAS No. 25233-44-7

3-Oxo-n,n-dipropylbutanamide

Cat. No. B8688141
M. Wt: 185.26 g/mol
InChI Key: MDGLAZHWDSJEJP-UHFFFAOYSA-N
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Patent
US05731322

Procedure details

43.4 g (43.3 mol) of ethyl acetoacetate and 33.7 g (43.3 mol) of dipropylamine were treated as described in preparation 1. The crude oil was distilled at 86°-89° C./ 0.8 mmHg, to give 44.3 g of the title compound.
Quantity
43.4 g
Type
reactant
Reaction Step One
Quantity
33.7 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:7]CC)(=O)[CH2:2][C:3]([CH3:5])=[O:4].[CH2:10]([NH:13][CH2:14][CH2:15][CH3:16])[CH2:11][CH3:12]>>[CH2:10]([N:13]([CH2:14][CH2:15][CH3:16])[C:1](=[O:7])[CH2:2][C:3](=[O:4])[CH3:5])[CH2:11][CH3:12]

Inputs

Step One
Name
Quantity
43.4 g
Type
reactant
Smiles
C(CC(=O)C)(=O)OCC
Name
Quantity
33.7 g
Type
reactant
Smiles
C(CC)NCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
as described in preparation 1
DISTILLATION
Type
DISTILLATION
Details
The crude oil was distilled at 86°-89° C./ 0.8 mmHg

Outcomes

Product
Name
Type
product
Smiles
C(CC)N(C(CC(C)=O)=O)CCC
Measurements
Type Value Analysis
AMOUNT: MASS 44.3 g
YIELD: CALCULATEDPERCENTYIELD 0.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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